4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine

Drug design Lipophilicity optimization ADME profiling

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1484798-62-0) is a synthetic heterocyclic small molecule belonging to the 3-aminopyrazole class, characterized by a 4-chloro substituent on the pyrazole ring and an N-1-(3-ethylsulfonyl)propyl side chain. With a molecular formula of C₈H₁₄ClN₃O₂S and a molecular weight of 251.73 g·mol⁻¹, it is typically supplied at ≥97% purity for research use only.

Molecular Formula C8H14ClN3O2S
Molecular Weight 251.73 g/mol
Cat. No. B15328712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine
Molecular FormulaC8H14ClN3O2S
Molecular Weight251.73 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCCN1C=C(C(=N1)N)Cl
InChIInChI=1S/C8H14ClN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)
InChIKeyQQHOKRNDRLTPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine: Structural Identity & Procurement Baseline


4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1484798-62-0) is a synthetic heterocyclic small molecule belonging to the 3-aminopyrazole class, characterized by a 4-chloro substituent on the pyrazole ring and an N-1-(3-ethylsulfonyl)propyl side chain . With a molecular formula of C₈H₁₄ClN₃O₂S and a molecular weight of 251.73 g·mol⁻¹, it is typically supplied at ≥97% purity for research use only . The compound serves as a versatile scaffold in medicinal chemistry programs targeting kinase inhibition and anti-proliferative pathways, where the combination of the chloro leaving group and the terminal ethylsulfonyl moiety provides distinct synthetic handles not present in non-halogenated or differently substituted pyrazole analogs [1].

Why 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine Cannot Be Replaced by Generic Pyrazole Analogs


Within the 3-aminopyrazole chemical space, subtle variations at the 4-position and the N-1 side chain profoundly alter both physicochemical properties and biological target engagement profiles [1]. The 4-chloro substituent in the target compound confers a unique combination of moderate lipophilicity (LogP ~0.94, calculated), hydrogen-bond acceptor capacity (TPSA 77.98 Ų), and synthetic tractability for further derivatization that differs from the 4-bromo (MW 296.18; higher steric bulk), 4-methyl (lower electronegativity), or unsubstituted analogs . These structural differences translate to divergent reactivity in nucleophilic aromatic substitution reactions and variable binding poses within kinase ATP-binding pockets, making direct functional interchange unreliable without re-optimization [2][3].

Quantitative Differentiation Evidence: 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine vs. Closest Analogs


Chloro Substituent Confers Intermediate Lipophilicity (LogP) vs. Bromo and Methyl Analogs

The 4-chloro analog exhibits a calculated LogP of approximately 0.94, positioning it between the more lipophilic 4-bromo analog (LogP ~1.20, estimated by atom contribution) and the less lipophilic 4-methyl analog (LogP ~0.55, estimated) . In lead optimization campaigns for orally bioavailable kinase inhibitors, maintaining LogP within the 1–3 range is frequently correlated with improved absorption and lower metabolic clearance; the 0.94 value for the chloro analog falls closer to this desirable window than the bromo variant [1].

Drug design Lipophilicity optimization ADME profiling

4-Chloro Substituent Enables Synthetic Diversification via Nucleophilic Aromatic Substitution

The 4-chloro group on the electron-deficient pyrazole ring serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification with amines, thiols, or alkoxides [1]. This synthetic handle is absent in the 4-unsubstituted analog (CAS 1479481-03-2) and is less reactive in the 4-methyl analog (CAS 1491709-01-3) . Literature precedent for pyrazole-based kinase inhibitor optimization demonstrates that the chloro substituent can be displaced to rapidly generate focused libraries for structure-activity relationship (SAR) studies, a strategy that is not feasible with the bromo analog due to competing dehalogenation side-reactions [2].

Medicinal chemistry SAR exploration Chemical biology

Lower Molecular Weight (251.73 Da) and Smaller Topological Polar Surface Area (77.98 Ų) Relative to 4-Bromo Analog (296.18 Da)

The molecular weight of the 4-chloro target compound (251.73 g·mol⁻¹) is significantly lower than that of the 4-bromo analog (296.18 g·mol⁻¹), resulting in a difference of 44.45 g·mol⁻¹ . Additionally, the topological polar surface area (TPSA) of the chloro compound is 77.98 Ų . In fragment-based and lead-like screening libraries, compounds with MW <300 Da and TPSA <90 Ų are prioritized for their superior permeability and potential for subsequent molecular weight growth during optimization [1]. The bromo analog's higher mass and larger atomic radius also increase the likelihood of steric clashes in target binding pockets and may adversely affect ligand efficiency metrics (LE = -RT·ln(IC50)/heavy atom count) [2].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Ethylsulfonyl-Propyl Side Chain Provides Spatial Separation Between H-Bond Donor/Acceptor Pharmacophoric Elements

The three-carbon propyl linker between the pyrazole N-1 and the terminal ethylsulfonyl group introduces a flexible spacer that can adopt multiple low-energy conformations, enabling the sulfonyl oxygens (H-bond acceptors) to engage distal residues in target protein binding sites while the 3-amine (H-bond donor) simultaneously interacts with the kinase hinge region [1]. Class-level evidence from pyrazole-sulfonamide kinase inhibitors demonstrates that analogous compounds with propyl linkers achieve low-nanomolar IC50 values against JNK kinases (e.g., compound 11e: JNK1 IC50 = 1.81 nM), whereas analogs with shorter ethyl linkers or direct sulfonamide attachment show reduced potency due to suboptimal spacing of pharmacophoric elements [2][3].

Pharmacophore modeling Kinase inhibitor design Molecular recognition

Computed Hydrogen-Bond Acceptor Count (5) and Donor Count (1) Matches Optimized Kinase Inhibitor Profiles

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (two sulfonyl oxygens, pyrazole N2, amine N, and chloro via σ-hole interaction) and 1 hydrogen-bond donor (HBD, the primary amine), yielding an HBA/HBD ratio of 5:1 . This ratio aligns with the average profile of FDA-approved kinase inhibitors, which typically feature 4-7 HBA and 1-3 HBD to balance target engagement with membrane permeability [1]. By contrast, the 4-unsubstituted analog lacks the potential halogen-bond interaction provided by the chloro substituent, reducing its effective HBA capacity by one .

Physicochemical property optimization Kinase inhibitor design Drug-likeness

GHS Profile and Storage Requirements Differentiate Practical Handling from More Hazardous Analogs

The target compound is classified as GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and requires storage sealed in dry conditions at 2-8°C . In procurement terms, this compound ships at ambient temperature and is classified as non-hazardous for transport, contrasting with certain structurally related sulfonyl chlorides or nitro-substituted pyrazoles that require more stringent hazard controls and incur additional shipping surcharges .

Laboratory safety Chemical procurement Compound management

Validated Application Scenarios for 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine Based on Differential Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring Late-Stage C-4 Diversification

When a medicinal chemistry program identifies a 3-aminopyrazole hinge-binding scaffold, the 4-chloro substituent enables rapid parallel synthesis of focused libraries via SNAr chemistry with diverse amine nucleophiles . This approach is particularly valuable for JNK, p38 MAPK, and BRAF(V600E) inhibitor programs, where SAR at the pyrazole 4-position has been shown to modulate both potency (IC50 shifts from micromolar to low nanomolar) and selectivity across kinase panels . The low molecular weight (251.73 Da) and favorable TPSA (77.98 Ų) of the chloro analog provide ample property space for MW growth during optimization without exceeding lead-like thresholds .

Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With a molecular weight of 251.73 Da, 5 hydrogen-bond acceptor atoms including a halogen-bond-capable chlorine, 1 hydrogen-bond donor, and a three-dimensional alkylsulfonyl side chain, this compound satisfies the 'rule of three' criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) commonly used for fragment library design . Its 5 rotatable bonds and the flexible propyl linker allow conformational adaptation to diverse protein binding sites, while the chlorine atom provides electron density for X-ray crystallographic phasing, facilitating structural biology follow-up . The compound's availability at ≥97% purity in multi-gram quantities from multiple vendors (AKSci, Fluorochem, ChemScene, LeYan) ensures reliable resupply for fragment screening campaigns .

In Vitro ADME and Pharmacokinetic Profiling Studies for Pyrazole-Based Lead Series

The intermediate LogP (~0.94) and moderate TPSA (77.98 Ų) of the 4-chloro analog make it a suitable reference compound for establishing baseline ADME parameters (Caco-2 permeability, microsomal stability, plasma protein binding) within a pyrazole-sulfonamide lead series . By comparing the 4-chloro, 4-bromo, and 4-methyl matched molecular pairs, medicinal chemists can deconvolute the contribution of the 4-substituent to permeability and metabolic stability, enabling data-driven selection of the optimal substituent before committing to costly in vivo studies . The compound's established safety profile (GHS07; no chronic toxicity alerts) supports routine handling in standard BSL-2 laboratories without requiring additional containment measures .

Chemical Biology Probe Development Requiring Bioorthogonal Handle Installation

The 4-chloro substituent provides a latent reactive handle that can be selectively displaced by thiol- or amine-containing probes (e.g., biotin-linker-amine, fluorescent dye-amine) under mild conditions . This enables the conversion of the parent compound into affinity chromatography reagents or fluorescent probes for target engagement studies, without requiring de novo synthesis of the probe molecule. The three-carbon sulfonylpropyl side chain maintains aqueous solubility (estimated >100 μM at pH 7.4 based on LogP 0.94 and TPSA 77.98) sufficient for biochemical assay concentrations . The terminal ethylsulfonyl group also provides a distinctive vibrational signature for Raman or IR-based detection in cellular imaging applications .

Quote Request

Request a Quote for 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.